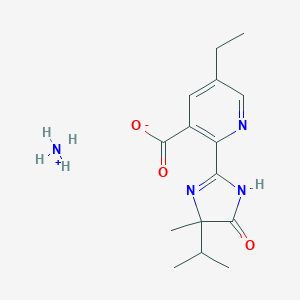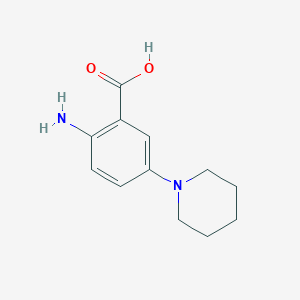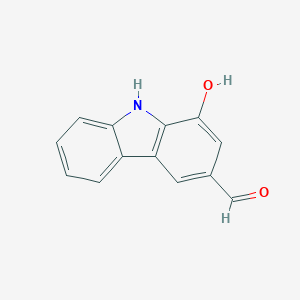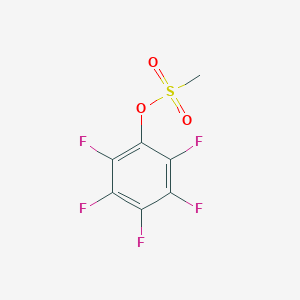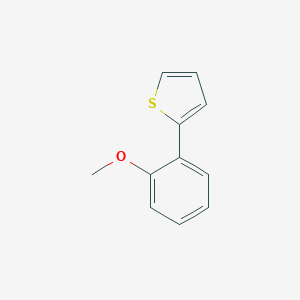
2-(2-Methoxyphenyl)thiophen
Übersicht
Beschreibung
2-(2-Methoxyphenyl)thiophene is a chemical compound that belongs to the class of thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates has been highlighted in recent studies .Molecular Structure Analysis
The molecular formula of 2-(2-Methoxyphenyl)thiophene is C11H10OS . Theoretical studies have been conducted to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis
Thiophene-based compounds have been synthesized by heterocyclization of various substrates . The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie gelten Thiophenderivate als eine wichtige Klasse von Verbindungen aufgrund ihrer vielfältigen biologischen Wirkungen. Sie dienen als Anker für Medizinalchemiker, um kombinatorische Bibliotheken zu erstellen und nach Leitmolekülen mit therapeutischem Potenzial zu suchen .
Synthese von biologisch aktiven Verbindungen
Thiophen-basierte Analoga werden zunehmend auf ihre Rolle bei der Synthese von fortschrittlichen Verbindungen mit einer Vielzahl von biologischen Wirkungen untersucht, die für therapeutische Zwecke genutzt werden können .
Wirkmechanismus
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that thiophene derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, logp, and polar surface area, can influence its pharmacokinetic profile .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyphenyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which thiophene derivatives can undergo, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly influence the compound’s action.
Safety and Hazards
While specific safety and hazard information for 2-(2-Methoxyphenyl)thiophene is not detailed in the retrieved papers, general safety measures for handling thiophene derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Thiophene-based compounds have shown potential in various fields. For instance, a new VS-additive named 2-(2-methoxyphenyl)benzo[b]thiophene (BTO) has been synthesized and applied in SD binary PM6/L8-BO active layers, showing potential for boosting power conversion efficiencies of organic solar cells .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the thiophene derivative .
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiophene derivatives have been reported to show changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiophene derivatives have been reported to show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiophene derivatives have been reported to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives have been reported to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiophene derivatives have been reported to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCSFYYBGVITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393692 | |
| Record name | 2-(2-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17595-92-5 | |
| Record name | 2-(2-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

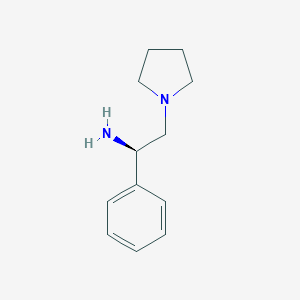
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
